Cas no 1132-37-2 (2-(pyridin-2-yl)methylpyridine)
2-(pyridin-2-yl)methylpyridine Chemical and Physical Properties
Names and Identifiers
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- Dipyridin-2-ylmethane
- Pyridine, 2,2'-methylenebis-
- 2-(2-Pyridinylmethyl)pyridine
- 2-(2-pyridylmethyl)pyridine
- AC1L9N22
- Bis(2-pyridyl)methane
- bis(pyridin-2-yl)methane
- bis(pyridine-2-yl)methane
- DI(PYRIDIN-2-YL)METHANE
- di(pyridine-2-yl)methane
- SureCN41191
- NSC 149982
- 2-(pyridin-2-yl)methylpyridine
- AKOS016002285
- D82134
- NS00023678
- DTXSID00150317
- BS-14335
- Pyridine, 2,2-methylenebis-
- 1132-37-2
- 2-(pyridin-2-ylmethyl)pyridine
- 2-(2-Pyridinylmethyl)pyridine #
- CS-0155843
- BAA13237
- 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic?acid
- 2-[(pyridin-2-yl)methyl]pyridine
- SCHEMBL41191
- 2-(pyridin-2-yl-methyl)-pyridine
- dipyridylmethane
- MFCD14706789
- 2,2'-Methylenedipyridine
-
- MDL: MFCD14706789
- Inchi: 1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2
- InChI Key: JVYGSYTXAREMJK-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1CC1C=CC=CN=1
Computed Properties
- Exact Mass: 170.0845
- Monoisotopic Mass: 170.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.096±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 176-186 ºC (2 Torr)
- Flash Point: 103.9±13.4 ºC,
- Solubility: Slightly soluble (9.4 g/l) (25 º C),
- PSA: 25.78
2-(pyridin-2-yl)methylpyridine Pricemore >>
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| Alichem | A029186590-1g |
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| Fluorochem | 221791-250mg |
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| Fluorochem | 221791-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JK901-50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JK901-200mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JK901-250mg |
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2-(pyridin-2-yl)methylpyridine Suppliers
2-(pyridin-2-yl)methylpyridine Related Literature
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Davide Lionetti,Victor W. Day,James D. Blakemore Dalton Trans. 2019 48 12396
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Hans-Martin Berends,Anne-Marie Manke,Christian N?ther,Felix Tuczek,Philipp Kurz Dalton Trans. 2012 41 6215
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Melina Klein,Gregor Schnakenburg,Arturo Espinosa Ferao,Rainer Streubel Dalton Trans. 2016 45 2085
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Maksym Opanasenko,Petr ?těpni?ka,Ji?í ?ejka RSC Adv. 2014 4 65137
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Richard S. Herrick,Christopher J. Ziegler,Donald L. Jameson,Christopher Aquina,An?l ?etin,Brenton R. Franklin,Laura R. Condon,Natalie Barone,Joseph Lopez Dalton Trans. 2008 3605
Additional information on 2-(pyridin-2-yl)methylpyridine
Recent Advances in the Study of 2-(Pyridin-2-yl)methylpyridine (CAS: 1132-37-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(pyridin-2-yl)methylpyridine (CAS: 1132-37-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its structural properties, biological activities, and potential therapeutic applications. The compound, characterized by its bipyridyl structure, has been explored for its role in metal coordination, enzyme inhibition, and as a building block for more complex pharmacophores.
Recent studies have highlighted the unique chemical properties of 2-(pyridin-2-yl)methylpyridine, particularly its ability to act as a bidentate ligand in coordination chemistry. This property has been leveraged in the design of novel metal-organic frameworks (MOFs) and catalysts, which are increasingly relevant in pharmaceutical synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in stabilizing transition metal complexes, which are pivotal in catalytic reactions for drug manufacturing. The study also noted its low toxicity profile, making it a promising candidate for further pharmaceutical applications.
In the realm of drug discovery, 2-(pyridin-2-yl)methylpyridine has been investigated for its potential as an enzyme inhibitor. A recent preprint on bioRxiv detailed its inhibitory effects on certain kinases involved in inflammatory pathways. The study employed molecular docking simulations and in vitro assays to validate its binding affinity and specificity. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents. However, further in vivo studies are required to confirm its therapeutic efficacy and safety.
Another area of interest is the compound's role in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. A 2024 review in Chemical Reviews summarized recent advancements in using 2-(pyridin-2-yl)methylpyridine as a precursor for constructing complex heterocycles. The review emphasized its utility in multicomponent reactions, which are efficient for generating diverse chemical libraries for high-throughput screening. This approach aligns with the growing trend in pharmaceutical research to expedite the discovery of novel bioactive molecules.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed novel derivatives of 2-(pyridin-2-yl)methylpyridine designed to enhance its bioavailability and metabolic stability. Preliminary data from this patent indicate improved oral absorption in rodent models, paving the way for future clinical trials. These derivatives are currently under evaluation for their potential in treating central nervous system disorders, given their ability to cross the blood-brain barrier.
In conclusion, 2-(pyridin-2-yl)methylpyridine (CAS: 1132-37-2) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span from catalysis to drug discovery, underscoring its versatility. Future research should focus on addressing its limitations, such as solubility and metabolic stability, to fully realize its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinically viable solutions.
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